Sinapoyl malate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide to Sinapoyl Malate: Structure, Function, and Research Applications

Introduction and Executive Summary

Sinapoyl malate (SM) is a specialized plant metabolite belonging to the p-hydroxycinnamic acid derivatives prominently found in Brassicaceae species like Arabidopsis thaliana and garden cress (Lepidium sativum). This compound serves as a natural UV filter and molecular heater, protecting plants from photodamage by efficiently dissipating absorbed ultraviolet radiation as heat. Its unique molecular structure enables remarkable photostability and antioxidant properties, making it a compelling target for developing sustainable alternatives to synthetic sunscreens. Recent research has focused on modifying its hydrophilic-lipophilic balance through synthetic analogues to enhance compatibility with cosmetic formulations and improve adhesion to plant surfaces for agricultural applications. This whitepaper provides a comprehensive technical analysis of this compound's structural characteristics, biological functions, biosynthesis, experimental characterization methodologies, and potential commercial applications for researchers and drug development professionals.

Structural Characteristics and Molecular Properties

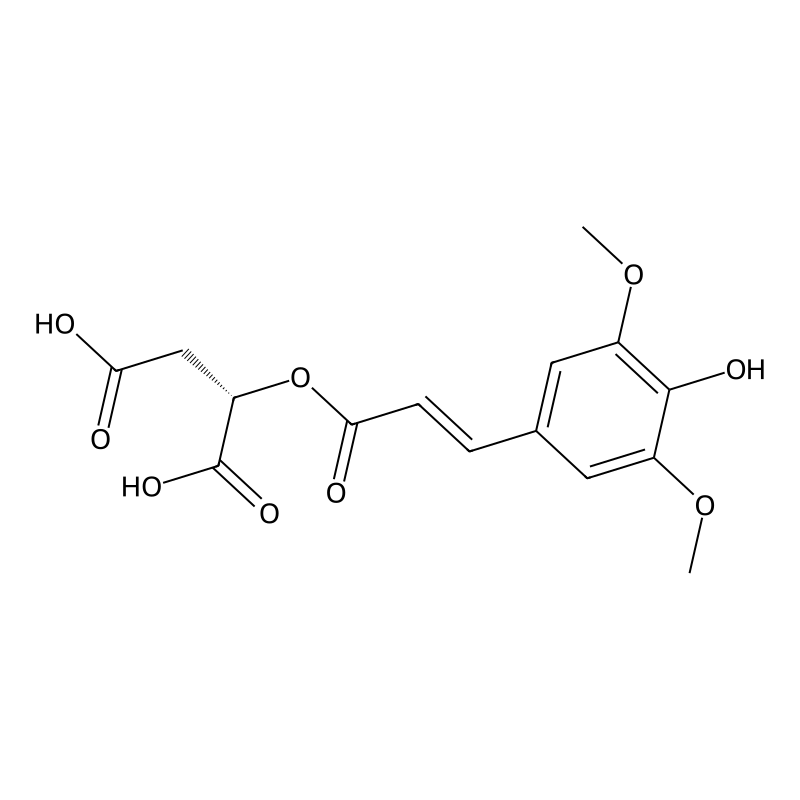

Chemical Architecture

This compound is a sinapate ester resulting from the conjugation of sinapic acid with malic acid through an ester linkage. The fundamental molecular characteristics are detailed below:

- Chemical Name: Sinapoyl-L-malate

- Molecular Formula: C~15~H~16~O~9~ [1] [2]

- Core Structure: Comprises a phenylpropanoid skeleton with characteristic substitution patterns

- Backbone Conjugation: Extended π-system between the aromatic ring and carboxylic acid functionality

- Stereochemistry: Naturally occurs in the trans-isomeric configuration regarding the alkene bond in the sinapoyl moiety, as confirmed by coupling constants (H-3/H-4 = 16 Hz) in ^1^H NMR analyses [2]

The compound exhibits planar molecular geometry in its trans-configuration, facilitating efficient electronic delocalization across the conjugated system, which is crucial for its UV-absorption capabilities.

Structural Features and Substituent Effects

Table 1: Key Structural Features of this compound and Their Functional Significance

| Structural Element | Chemical Description | Functional Role |

|---|---|---|

| Aromatic Ring | 1,4-disubstituted benzene with methoxy groups at positions 3 and 5 | Electron donation enhancing UV absorption; steric protection against radical attack |

| Propenoic Acid Chain | α,β-unsaturated carboxylic acid in trans-configuration | Extended conjugation for UV absorption; isomerization site for energy dissipation |

| Ester Linkage | Connects sinapic acid to malate moiety | Provides metabolic lability; influences molecular geometry |

| Malate Unit | Hydroxy diacid functionality | Enhances water solubility; provides hydrogen bonding capacity |

| Phenolic Hydroxyl | para-position to propenoic chain | Electron donation; radical scavenging site; antioxidant activity |

The methoxy groups at the meta-positions relative to the phenolic hydroxyl provide substantial electron donation to the aromatic system, lowering the energy required for π→π* transitions and thus shifting absorption toward longer UV wavelengths. The malate moiety significantly enhances the compound's hydrophilicity, which although beneficial for its biological compartmentalization in plant vacuoles, limits its persistence on hydrophobic surfaces like plant cuticles or compatibility with oil-based cosmetic formulations [3].

Biological Functions and Mechanism of Action

Photoprotective Properties

This compound serves as a natural sunscreen in plants, accumulating primarily in the upper epidermal layers where it provides a protective barrier against harmful ultraviolet radiation [2] [4]. The compound demonstrates broad UV absorption spanning the UV-B (280-315 nm) and UV-A (315-400 nm) regions, with maximum absorption (λ~max~) at approximately 324 nm [2]. This absorption profile complements the plant's inherent photosynthetic machinery by filtering damaging radiation before it can reach sensitive cellular components.

The photoprotection mechanism involves ultrafast energy dissipation through trans-cis photoisomerization, effectively converting potentially damaging UV energy into harmless heat [3] [2]. This process occurs on the picosecond timescale, preventing the formation of reactive oxygen species and minimizing photodegradation. The exceptional photostability of this compound is evidenced by only an 18% reduction in absorbance at λ~max~ after 120 minutes of continuous irradiation, with the decrease attributed primarily to the formation of the cis-isomer which has a lower extinction coefficient rather than photodegradation [2].

Antioxidant and ROS Scavenging Activities

Beyond direct UV filtration, this compound exhibits significant free radical scavenging capacity due to its phenolic structure. The compound effectively neutralizes various reactive oxygen species (ROS) including O~2~˙−, H~2~O~2~, HO˙, and ^1^O~2~ [3] [4]. The mechanism involves hydrogen atom transfer from the phenolic hydroxyl group to free radicals, forming stabilized resonance structures that prevent oxidative chain reactions in cellular components.

This dual functionality as both UV filter and antioxidant makes this compound particularly valuable for photoprotection applications, as it addresses both the initial UV insult and subsequent oxidative damage that would otherwise disrupt cellular homeostasis through lipid peroxidation, protein denaturation, and DNA mutation [3].

Biosynthetic Pathways

The biosynthesis of this compound occurs through the phenylpropanoid pathway, which converts primary metabolic precursors into specialized phenolic compounds. The complete pathway involves multiple enzymatic steps as illustrated below:

Figure 1: Biosynthetic pathway of this compound from primary metabolites through phenylpropanoid metabolism. Key enzymes: PAL (phenylalanine ammonia-lyase), C4H (cinnamate 4-hydroxylase), F5H (ferulate 5-hydroxylase), COMT (caffeic acid O-methyltransferase), SGT (sinapate UDP-glucose glucosyltransferase), SMT (sinapoyl glucose:malate sinapoyltransferase).

The biosynthesis initiates with the shikimate pathway that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into phenylalanine. Phenylalanine then undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, followed by a series of hydroxylation and methylation reactions to produce sinapic acid. The final step involves transesterification from sinapoyl glucose to malate, catalyzed by specific acyltransferases [4]. This pathway is upregulated under UV stress, leading to increased this compound accumulation as a protective response [3] [4].

Experimental Characterization and Protocols

Analytical Methods for Identification and Quantification

Table 2: Standard Experimental Protocols for this compound Characterization

| Method | Experimental Conditions | Key Parameters | Applications |

|---|---|---|---|

| UHPLC-HRMS | Column: C18; Mobile phase: Water/methanol gradient; Flow: 0.3-0.5 mL/min; Detection: ESI+ | Retention time: ~15.9 min; m/z: 341.0867 [M+H]+, 358.1133 [M+NH4]+, 363.0687 [M+Na]+ [2] | Identification and quantification in plant extracts; purity assessment |

| NMR Spectroscopy | Solvent: DMSO-d~6~, acetone-d~6~, or CDCl~3~; Frequency: 300 MHz (^1^H), 75 MHz (^13^C) | Trans-isomer: H-3/H-4 J=16 Hz; Cis-isomer: H-3/H-4 J=12 Hz [2] | Structural elucidation; isomeric composition; quantification |

| Steady-State UV-Vis | Solvent: Water or buffer; Concentration: 10-100 μM | λ~max~: 324 nm; ε~324~: ~20,000 M^-1^cm^-1^ [2] | UV absorption profile; photostability assessment |

| Transient Absorption Spectroscopy | Excitation: 330 nm; Time resolution: femtosecond; Solvent: Various | Lifetime components: <1 ps, ~10 ps, >100 ps [3] [2] | Photodynamics; energy dissipation mechanisms |

Chemo-Enzymatic Synthesis Protocol

Recent advances have established sustainable synthetic routes to this compound and its analogues. The following workflow details a regioselective chemo-enzymatic synthesis:

Figure 2: Chemo-enzymatic synthesis workflow for this compound analogues using green chemistry principles and lipase catalysis.

Step 1: Knoevenagel-Doebner Condensation

- Reagents: Syringaldehyde, malonic acid, piperidine catalyst

- Solvent: Ethanol (green alternative to pyridine)

- Conditions: Stirring at room temperature for 12-24 hours

- Workup: Acidification and precipitation

- Yield: >80% sinapic acid [3]

Step 2: Enzymatic Esterification

- Enzyme: Immobilized Candida antarctica lipase B (Novozym 435)

- Substrates: Sinapic acid derivatives and malate esters

- Solvent: Tert-butanol or solvent-free system

- Conditions: 45-60°C, 24-48 hours

- Yield: 60-95% depending on chain length [3]

This synthetic approach allows incorporation of fatty aliphatic chains of variable length to modulate lipophilicity, enhancing compatibility with cosmetic formulations and adhesion to plant cuticles [3].

Computational and Toxicity Assessments

In Silico Toxicity and Environmental Impact

Comprehensive computational assessments have been performed on this compound analogues to evaluate their potential environmental and health impacts:

Table 3: In Silico Toxicity and Environmental Impact Assessment of this compound Analogues

| Assessment Parameter | Methodology | Key Findings | Implications |

|---|---|---|---|

| Mutagenicity | OSIRIS Property Explorer; Toxtree | No structural alerts for mutagenicity | Favorable safety profile |

| Carcinogenicity | Toxtree; TEST | No significant carcinogenic concerns | Suitable for topical applications |

| Endocrine Disruption | Endocrine Disruptome; OECD QSAR Toolbox | No estrogenic or androgenic activity | Reduced environmental impact |

| Acute Toxicity | TEST; ProTox | LD~50~ > 2000 mg/kg (low toxicity) | High therapeutic index |

| Bioaccumulation | BCFBAF; EPI Suite | BCF < 100 (low bioaccumulation potential) | Environmentally favorable |

| Biodegradability | BIOWIN; CATABOL | Readily biodegradable | Reduced environmental persistence |

These computational analyses indicate that this compound and its lipophilic analogues exhibit favorable toxicity profiles with minimal environmental persistence, supporting their potential application in cosmetics and agricultural products [3].

Applications and Commercial Potential

Cosmetic and Pharmaceutical Applications

This compound represents a sustainable, biosourced alternative to petrochemical UV filters such as avobenzone, octocrylene, and oxybenzone, which have faced regulatory restrictions due to environmental concerns (e.g., coral reef bleaching) and potential health impacts [3] [2]. The compound's natural origin and favorable safety profile align with growing consumer demand for green cosmetic ingredients.

Commercial validation exists in products like Detoxophane nc (Mibelle Group), which incorporates garden cress sprout extract containing this compound as an active anti-aging ingredient. Research has confirmed that the photoprotective properties of this compound remain effective within this formulated product, demonstrating compatibility with commercial delivery systems [2].

Agricultural Applications

The photothermal properties of this compound derivatives offer innovative applications in crop protection. When applied as foliar sprays, these compounds can:

- Supplement natural UV protection during periods of excessive solar exposure

- Provide thermal energy to plants, potentially extending growing seasons in cooler climates

- Offer protection against frost damage through localized heating effects

- Enhance crop resilience to environmental stressors

Frost damage currently costs European agriculture approximately €3.3 billion annually in reduced harvests, indicating significant potential economic impact for technologies addressing this issue [3].

Conclusion and Future Perspectives

This compound represents a structurally unique phytochemical with demonstrated efficacy as a natural UV filter and molecular heater. Its multifunctional characteristics encompassing direct UV absorption, antioxidant activity, and efficient energy dissipation make it a valuable lead compound for developing sustainable alternatives to synthetic sunscreens. The compound's biosynthetic accessibility from renewable resources and favorable toxicological profile further enhance its commercial potential.

Current research focuses on structural modifications to optimize hydrophobicity for improved formulation compatibility and environmental persistence. The successful development of lipophilic analogues via chemo-enzymatic synthesis represents a significant advancement in this field. Future directions include:

- Large-scale efficacy trials for agricultural applications

- Long-term environmental impact assessments

- Development of hybrid formulations combining this compound with other natural UV filters

- Exploration of additional biological activities beyond photoprotection

References

- 1. Sinapoyl-(S)-malate | C15H14O9-2 | CID 25245856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unravelling the Photoprotection Properties of Garden ... [mdpi.com]

- 3. An expeditive and green chemo-enzymatic route to diester ... [pubs.rsc.org]

- 4. Sinapic Acid and Sinapate Esters in Brassica [frontiersin.org]

Comprehensive Technical Guide: Sinapoyl Malate in Arabidopsis thaliana - Biosynthesis, Function, and Research Methodologies

Introduction and Biological Significance

Sinapoyl malate is a specialized phenylpropanoid metabolite predominantly found in the leaves of Arabidopsis thaliana and other Brassicaceae species, where it serves crucial ecological and physiological functions. As a sinapate ester derivative, this compound represents a major sink for phenylpropanoid pathway intermediates and plays essential roles in UV-B protection and plant defense mechanisms. The compound's significance extends beyond basic plant physiology to potential applications in human health, as its biochemical properties may inform the development of novel UV-protective materials and anti-inflammatory therapies. Research over the past two decades has revealed intricate details about its biosynthesis, regulation, and function, establishing this compound as a model system for understanding the evolution and engineering of specialized metabolism in plants.

The biological importance of this compound is underscored by its abundance in aerial tissues, where it can accumulate to substantial levels, particularly under high-light conditions. As a hydroxycinnamic acid ester, it exhibits characteristic UV absorption maxima around 330-350 nm, making it ideally suited for protecting photosynthetic tissues from damaging ultraviolet radiation. Recent research has also illuminated its role in plant-insect interactions, where it contributes to induced defense responses against phloem-feeding herbivores. The compound's multifunctionality exemplifies the evolutionary innovation of plant specialized metabolism, where core biochemical pathways give rise to diverse compounds with overlapping protective functions.

Biosynthesis and Genetics

Biochemical Pathway and Enzymology

The biosynthesis of this compound occurs through the phenylpropanoid pathway, a major branch point from primary metabolism that generates a diverse array of phenolic compounds in plants. The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), producing cinnamic acid as the first committed intermediate. Through a series of hydroxylation, methylation, and conjugation reactions, the pathway yields sinapic acid, which serves as the immediate precursor to this compound. The final step in this compound biosynthesis is catalyzed by sinapoylglucose:malate sinapoyltransferase (SMT), a specialized enzyme that transfers the sinapoyl moiety from sinapoylglucose to malate.

Enzyme Classification: SMT belongs to the serine carboxypeptidase-like (SCPL) acyltransferase family, which utilizes energy-rich 1-O-β-glucose esters rather than CoA thioesters as acyl donors, a distinctive mechanistic feature that sets this enzyme class apart from most other acyltransferases in plants [1].

Gene Localization: In Arabidopsis thaliana, the SNG1 gene (At2g22990) encodes SMT and is located within a cluster of five SCPL genes on chromosome II, suggesting this gene family arose through recent duplication events and may still be undergoing functional diversification [2] [1].

Catalytic Mechanism: Biochemical characterization of recombinant SMT has revealed that the enzyme exhibits remarkable catalytic versatility. In addition to its primary sinapoyltransferase activity, SMT demonstrates minor hydrolytic activity toward sinapoylglucose, producing free sinapic acid, and disproportionation activity that yields 1,2-di-O-sinapoyl-β-glucose when malate is not available as an acceptor molecule [1]. This mechanistic flexibility suggests that SMT may represent an evolutionary intermediate between ancestral hydrolases and specialized transferases.

Genetic Regulation and Pathway Integration

The synthesis and accumulation of this compound is developmentally regulated and exhibits tissue specificity, being most abundant in leaves and cotyledons. This patterning reflects the complex transcriptional regulation of the phenylpropanoid pathway, which involves numerous transcription factors that coordinate metabolic flux in response to developmental cues and environmental signals. Research has identified several regulatory proteins that influence this compound accumulation, including:

WRKY70: This transcription factor appears to function as a negative regulator of this compound accumulation, potentially through its role in mediating cross-talk between jasmonate and salicylic acid signaling pathways [3].

MYB and NAC transcription factors: These regulatory proteins control various steps in the phenylpropanoid pathway, potentially influencing this compound accumulation through coordinated regulation of multiple biosynthetic genes.

HY5: A key regulator of light responses that mediates the biosynthesis of various specialized metabolites, including this compound, through its influence on phenylpropanoid pathway genes [4].

The integration of this compound biosynthesis within the broader metabolic network is evidenced by competition for shared precursors with other phenylpropanoid end products, including lignin, flavonoids, and other sinapate esters. This metabolic interrelationship creates potential trade-offs between growth and defense when resources are allocated to this compound accumulation versus other metabolic sinks.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene Locus | Reaction Catalyzed | Protein Family |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Multiple genes | Phenylalanine → Cinnamic acid | Aromatic ammonia-lyase |

| Cinnamate 4-hydroxylase (C4H) | AT2G30490 | Cinnamic acid → p-Coumaric acid | Cytochrome P450 |

| Ferulate-5-hydroxylase (F5H) | AT4G36220 | Ferulic acid → 5-Hydroxyferulic acid | Cytochrome P450 |

| Caffeic acid O-methyltransferase (COMT) | AT5G54160 | 5-Hydroxyferulic acid → Sinapic acid | O-Methyltransferase |

| UDP-Glc:sinapate glucosyltransferase (SGT) | Not specified | Sinapic acid + UDP-Glc → Sinapoylglucose | Glycosyltransferase |

| Sinapoylglucose:malate sinapoyltransferase (SMT) | AT2G22990 (SNG1) | Sinapoylglucose + Malate → this compound | Serine carboxypeptidase-like |

Figure 1: this compound biosynthetic pathway in Arabidopsis thaliana showing key enzymes and intermediates.

Biological Functions

UV Protection and Photodynamics

This compound serves as a natural sunscreen in Arabidopsis thaliana, protecting photosynthetic tissues from damaging UV-B radiation (280-315 nm). Its effectiveness stems from its strong absorption in the UV region, with a maximum around 330-350 nm, which overlaps significantly with the solar spectrum reaching the Earth's surface. Recent photophysical studies using photoelectron velocity map imaging have revealed that cinnamate-based UV filters like this compound efficiently dissipate absorbed UV energy as heat through well-defined non-radiative decay pathways involving the triplet manifold [5]. This efficient energy dissipation prevents the formation of reactive oxygen species and protects cellular components from photodamage.

The molecular basis for this compound's photoprotective efficacy lies in its cinnamate backbone structure, which allows rapid excited-state relaxation through specific bond rotations and electronic rearrangements. Comparative studies of substituted cinnamates have demonstrated that methoxy substitutions at the 3,5-positions (characteristic of sinapate esters) optimize both UV absorption and photostability by facilitating efficient internal conversion from excited states to the ground state. These structure-function relationships explain why this compound is particularly well-suited as a UV filter compared to other phenylpropanoids and provide insights for designing novel synthetic UV filters inspired by natural photoprotective compounds.

Defense Responses Against Herbivores

Beyond its role in UV protection, this compound functions in induced resistance against insect herbivores. Research has demonstrated that specialist aphids (phloem-feeding insects) trigger the accumulation of this compound through a novel mechanism that enhances plant resistance against subsequent herbivory [3]. This aphid-induced resistance is distinct from the response elicited by biting-chewing herbivores like caterpillars, which primarily activate the jasmonate signaling pathway and induce different defensive metabolites, including kaempferol 3,7-dirhamnoside.

The defense function of this compound illustrates the ecological trade-offs that shape plant-insect interactions. While this compound provides effective resistance against some herbivores, its production comes at a cost to plant growth and fitness. Studies comparing different resistance mechanisms have shown that caterpillar-induced resistance (mediated by the jasmonate pathway) is associated with lower costs in terms of plant growth reduction than aphid-induced resistance involving this compound [3]. This cost difference suggests that this compound accumulation requires significant resource allocation that diverts energy from primary metabolic processes, representing a potential trade-off between defense and growth.

Antioxidant Properties and Stress Protection

This compound contributes to the broader antioxidant system in Arabidopsis thaliana, working in concert with other specialized metabolites to mitigate oxidative stress. While its primary role is UV protection, this compound can also function as a radical scavenger, helping to neutralize reactive oxygen species generated under various stress conditions. This antioxidant capacity is shared with other phenylpropanoids and flavonoids, creating a synergistic network of non-enzymatic antioxidants that protect cellular components from oxidative damage.

The integration of this compound within the plant's antioxidant system is evidenced by studies of the rcd1 mutant, which exhibits altered accumulation of this compound along with other antioxidants, including flavonoids, glutathione, β-carotene, and tocopherols [4]. These coordinated changes in multiple antioxidant systems suggest that this compound is part of a broader metabolic network that maintains redox homeostasis under stress conditions. The rcd1 mutant, which shows enhanced resistance to paraquat-induced oxidative stress, demonstrates how modifications to this antioxidant network can have profound effects on plant stress tolerance.

Natural Variation and Mutant Phenotypes

Genetic Diversity in Natural Accessions

Natural variation in this compound accumulation has been documented across different Arabidopsis thaliana accessions, providing insights into the evolutionary forces shaping this metabolic trait. The Pna-10 accession represents a particularly informative natural variant that accumulates sinapoylglucose instead of this compound due to a 13-kb genomic deletion that eliminates both the SNG1 gene (At2g22990) and the adjacent SAT gene (At2g23000) encoding sinapoylglucose:anthocyanin sinapoyltransferase [2]. This deletion removes a critical segment of the SCPL gene cluster on chromosome II, resulting in a biochemical block in this compound biosynthesis.

Analysis of accessions from the same geographical location as Pna-10 and Pna-17 revealed that several lines contained the same deletion found in Pna-10, while others maintained an intact SNG1 locus [2]. This distribution pattern suggests that either the deletion event occurred relatively recently and has not yet been eliminated through natural selection, or that this compound is dispensable for growth and reproduction under certain environmental conditions. The persistence of this compound-deficient accessions in natural populations indicates possible local adaptation to specific environmental conditions where UV protection may be less critical or can be provided by alternative mechanisms.

Engineered Mutants and Their Characteristics

Targeted genetic approaches have generated a series of mutants with defined lesions in the this compound pathway, enabling detailed functional analysis of this metabolic system:

sng1 (sinapoylglucose accumulator1): These mutants lack functional SMT activity due to lesions in the SNG1 gene, resulting in the accumulation of sinapoylglucose instead of this compound [6] [1]. The sng1 mutant phenotype includes a characteristic reduction in epidermal fluorescence under UV light due to the absence of this compound, which normally produces a blue-green fluorescence.

ref (reduced epidermal fluorescence): Mutations at four REF loci cause reductions in leaf this compound content, with some alleles also affecting other aspects of phenylpropanoid metabolism and normal plant development [6]. These loci likely encode regulatory factors or enzymes involved in earlier steps of the phenylpropanoid pathway that supply precursors for this compound biosynthesis.

brt1 (bright trichomes1): This mutant class shows modest reductions in sinapate ester content throughout the leaf epidermis but develops hyperfluorescent trichomes that appear to contain elevated levels of sinapate esters compared to wild-type plants [6]. The BRT1 locus may function in the cell-specific distribution of sinapate esters.

atr2 (cytochrome P450 reductase2): While not directly involved in this compound biosynthesis, mutations in ATR2 affect electron transport to cytochrome P450 enzymes in the phenylpropanoid pathway, resulting in shifts in phenolic profiling, including alterations in lignin composition and the accumulation of pathway intermediates [7].

Table 2: Mutants and Natural Variants Affecting this compound Accumulation

| Genotype/Accession | Genetic Lesion | This compound Content | Major Accumulating Metabolite(s) | Visible Phenotype |

|---|---|---|---|---|

| Wild-type (Col-0) | None | Normal | This compound | Blue-green UV fluorescence |

| sng1 mutants | SNG1 (SMT) disruption | Severely reduced | Sinapoylglucose | Reduced UV fluorescence |

| Pna-10 accession | 13-kb deletion including SNG1 | Absent | Sinapoylglucose | Reduced UV fluorescence |

| ref mutants | Various REF loci | Reduced | Altered phenylpropanoids | Reduced UV fluorescence |

| brt1 mutants | BRT1 locus | Modestly reduced (except trichomes) | Similar to wild-type | Hyperfluorescent trichomes |

| atr2 mutants | ATR2 cytochrome P450 reductase | Altered phenylpropanoid profile | Various pathway intermediates | Altered lignin composition |

Experimental Methods and Research Techniques

Metabolite Profiling and Quantification

Comprehensive analysis of this compound and related phenylpropanoids typically employs multi-platform metabolomic approaches to maximize coverage of chemically diverse metabolites. The following protocols represent state-of-the-art methodologies for this compound research:

Extraction Protocol: Plant tissues (100 mg lyophilized material) are ground to a fine powder using a ball mill or similar homogenization device. Lipophilic metabolites are extracted with organic solvents (e.g., 95% ethanol, methanol, or acetone) through sonication (20 mL solvent per gram plant material) for 1-2 hours, followed by filtration and solvent evaporation under reduced vacuum [4] [8]. The residue is typically freeze-dried and resuspended in appropriate solvents for subsequent analysis.

Chromatographic Separation: For comprehensive metabolite profiling, orthogonal separation techniques provide enhanced coverage:

- Reversed-phase (RP) chromatography effectively separates this compound from other phenylpropanoids based on hydrophobicity.

- Hydrophilic interaction chromatography (HILIC) complements RP methods by improving separation of polar metabolites.

- Both separation modes are typically coupled with positive and negative ionization in mass spectrometry to maximize detection of different metabolite classes [9].

Mass Spectrometric Analysis: High-resolution mass spectrometry (e.g., LC-MS, GC-MS) enables precise identification and quantification of this compound. Characteristic fragmentation patterns and exact mass measurements (m/z 339.0722 for [M-H]⁻ of this compound) facilitate unambiguous identification compared to database references [9]. Advanced techniques like LC-ESI-MS/MS provide structural information through controlled fragmentation of target ions.

Genetic Screening and Mutant Identification

Forward genetic screens based on altered UV fluorescence have been particularly effective in identifying mutants with defects in this compound accumulation. The following screening approach has proven successful:

UV Phenotyping Screen: Arabidopsis seedlings are examined under ultraviolet light (typically 365 nm), where this compound produces characteristic blue-green fluorescence in epidermal tissues [6]. Mutants with reduced or altered fluorescence are selected for further characterization.

Metabolic Validation: Putative mutants identified by fluorescence screening are subjected to metabolite profiling to confirm changes in this compound content and identify accumulating intermediates (e.g., sinapoylglucose in sng1 mutants).

Genetic Mapping and Gene Identification: Traditional map-based cloning or whole-genome sequencing approaches identify causal mutations, complemented by complementation tests with known mutants.

Natural Variation Analysis: Screening of diverse Arabidopsis accessions for this compound content has identified natural variants like Pna-10, which are characterized through PCR analysis of the SNG1 locus and metabolic profiling [2].

Enzyme Activity Assays

Biochemical characterization of SMT and related enzymes employs specific activity assays:

SMT Enzyme Assay: Standard reaction mixtures contain 1 mM 1-O-sinapoyl-β-glucose as acyl donor and 10 mM L-malate as acyl acceptor in 100 mM MES buffer (pH 6.0) or Tris-HCl (pH 8.0), typically with 5% (v/v) DMSO to enhance substrate solubility [1]. Reactions are incubated at 30°C and terminated at various time intervals by heat inactivation or acidification.

Product Analysis: Reaction products are quantified by HPLC with diode array detection (HPLC-DAD) or LC-MS, monitoring characteristic absorption spectra (λmax ~330 nm for sinapate esters) and mass transitions.

Kinetic Analysis: Determination of Km and kcat values for SMT substrates provides insights into enzyme specificity and catalytic efficiency, while pH profiles and inhibitor studies elucidate mechanistic features.

Applications and Future Directions

Bioinspiration for UV Filter Development

The photophysical properties of this compound and related cinnamate esters make them attractive starting points for developing novel bioinspired UV filters. Recent research employing photoelectron velocity map imaging has revealed key aspects of cinnamate excited-state dynamics that contribute to efficient UV energy dissipation [5]. These insights can guide the rational design of synthetic analogs with improved photostability and safety profiles compared to current commercial UV filters.

Structure-activity relationship studies of cinnamate derivatives have identified specific molecular features that optimize UV protection while minimizing phototoxic potential. For instance, the methoxy substitution pattern of this compound appears to facilitate efficient non-radiative decay from excited states, preventing the formation of long-lived triplet states that can generate reactive oxygen species. These design principles can be applied to develop new generations of UV filters for sunscreen formulations that offer enhanced protection against both UV-A and UV-B radiation while addressing current concerns about the environmental impact of certain synthetic UV filters on marine ecosystems.

Therapeutic Applications

The anti-inflammatory properties of phenylpropanoid-rich plant extracts containing sinapate esters suggest potential therapeutic applications for this compound and related compounds. Preclinical studies have demonstrated that broccoli seedling extracts enriched in phenylpropanoids, including this compound analogs, can reduce inflammatory markers and pain behavior in animal models [8]. These extracts appear to modulate inflammatory pathways, potentially through synergistic interactions among multiple phenolic compounds.

Future research directions should focus on:

Mechanistic Studies: Elucidating the molecular targets and signaling pathways modulated by this compound and related phenylpropanoids in mammalian systems.

Bioavailability Optimization: Developing formulation strategies to enhance the stability and bioavailability of this compound for potential therapeutic applications.

Structure-Activity Relationships: Systematic modification of the this compound structure to optimize desired biological activities while minimizing potential side effects.

Combination Therapies: Exploring potential synergistic effects between this compound derivatives and existing anti-inflammatory or analgesic agents.

The multifunctionality of this compound in plant protection—spanning UV screening, antioxidant activity, and defense signaling—suggests that this natural product and its synthetic analogs may offer unique opportunities for developing novel multi-target therapeutic agents that address both oxidative stress and inflammation, which are implicated in numerous chronic diseases.

Conclusion

This compound represents a fascinating case study in the evolution and engineering of plant specialized metabolism. Research over the past decades has elucidated its biosynthetic pathway, regulatory mechanisms, and ecological functions, establishing this compound as a key player in Arabidopsis thaliana's adaptive responses to environmental challenges. The integrated approaches of genetics, biochemistry, and metabolomics have been particularly powerful in unraveling the complexity of this system, from the molecular details of SMT catalysis to the ecological consequences of this compound accumulation in plant-herbivore interactions.

References

- 1. Activities of Arabidopsis sinapoylglucose:malate ... [sciencedirect.com]

- 2. The ARABIDOPSIS Accession Pna-10 Is a Naturally ... [sciencedirect.com]

- 3. Differential Costs of Two Distinct Resistance Mechanisms ... [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolite Profiling of Paraquat Tolerant Arabidopsis ... [pmc.ncbi.nlm.nih.gov]

- 5. Excited-state dynamics of cinnamate-based UV filters [pubs.rsc.org]

- 6. Mutations that reduce sinapoylmalate accumulation in ... [pmc.ncbi.nlm.nih.gov]

- 7. Mutation of the Inducible ARABIDOPSIS THALIANA ... [pmc.ncbi.nlm.nih.gov]

- 8. Phenylpropanoid-enriched broccoli seedling extract can ... [pmc.ncbi.nlm.nih.gov]

- 9. The dynamic response of the Arabidopsis root metabolome ... [nature.com]

Sinapoyl Malate in the Phenylpropanoid Pathway: A Comprehensive Technical Guide

Then, I will now begin writing the main body of the report.

Introduction and Biological Significance

The phenylpropanoid pathway represents one of the most versatile secondary metabolic pathways in plants, generating an enormous array of compounds based on the phenylpropane skeleton derived from the shikimate pathway. [1] Within this extensive network, sinapoyl malate stands out as a specialized metabolite that serves crucial physiological functions in specific plant species, particularly within the Brassicaceae family. This hydroxycinnamic acid ester accumulates predominantly in the leaves and cotyledons of Arabidopsis thaliana, where it plays an essential role in UV-B protection by acting as a potent sunscreen. [2] The significance of this compound extends beyond its immediate protective function, as it has become an invaluable genetic marker for identifying mutants defective in phenylpropanoid metabolism, thereby enabling researchers to dissect the complex regulatory and biosynthetic networks that govern the production of plant secondary metabolites.

The biological importance of this compound is particularly evident when examining Arabidopsis mutants deficient in its biosynthesis. These mutants exhibit a characteristic red fluorescence when exposed to ultraviolet light, in stark contrast to the blue-green fluorescence of wild-type plants. [3] [4] This dramatic phenotypic difference arises because this compound normally accumulates in the upper epidermis of leaves, where it effectively filters harmful UV radiation and prevents damage to the underlying photosynthetic apparatus. [2] When this UV-protective compound is absent, chlorophyll fluorescence becomes visibly apparent, creating the distinctive red glow that has facilitated the identification of numerous phenylpropanoid pathway mutants. This readily scorable phenotype has made this compound an exceptionally useful tool for genetic screening, leading to the discovery of many key enzymes and regulatory factors in the phenylpropanoid pathway.

Biosynthetic Pathway of this compound

Pathway Integration and Enzymatic Steps

The biosynthesis of this compound is an integral branch of the general phenylpropanoid pathway, which begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. [2] [5] This initial reaction represents the committed step in phenylpropanoid metabolism, bridging primary metabolism mediated by the shikimate pathway with the diverse world of plant secondary metabolites. Through a series of enzymatic modifications including hydroxylations, methylations, and activation steps, cinnamic acid is progressively converted to ferulic acid and subsequently to sinapic acid, which serves as the direct precursor for this compound biosynthesis. [2]

The specific branch pathway dedicated to this compound biosynthesis involves a carefully orchestrated sequence of reactions. First, sinapic acid is activated through conjugation with glucose to form 1-O-sinapoyl-β-glucose, a reaction catalyzed by a serine carboxypeptidase-like acyltransferase. [6] This glucose ester then serves as the activated acyl donor for the final transacylation step, in which the sinapoyl moiety is transferred to malate by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT), yielding this compound. [6] The critical importance of SMT in this pathway has been definitively established through the characterization of Arabidopsis sng1 (sinapoylglucose accumulator) mutants, which lack detectable SMT activity and consequently accumulate sinapoylglucose instead of this compound in their leaves. [6]

Visual Overview of the this compound Biosynthetic Pathway

The following diagram illustrates the complete biosynthetic pathway of this compound within the context of general phenylpropanoid metabolism, highlighting key enzymatic steps and major branch points:

Figure 1: The biosynthetic pathway of this compound within the general phenylpropanoid metabolic network. Key enzymes are shown in red, with PAL: phenylalanine ammonia-lyase; C4H: cinnamate 4-hydroxylase; F5H: ferulate 5-hydroxylase; SGT: sinapoylglucose synthase; SMT: sinapoylglucose:malate sinapoyltransferase. The diagram highlights the position of this compound biosynthesis as a specialized branch from the core phenylpropanoid pathway.

Pathway Regulation and Metabolic Relationships

The biosynthesis of this compound is subject to sophisticated developmental regulation, with its accumulation patterns changing throughout the plant life cycle. [6] In Arabidopsis, sinapate ester biosynthesis is particularly active in younger tissues, with this compound reaching its highest concentrations in expanding leaves and cotyledons. This temporal regulation suggests that the UV-protective function of this compound is most critical during stages of active growth and development when photosynthetic tissues are most vulnerable to environmental stressors. The expression of genes encoding enzymes in the sinapate ester pathway, including SMT, is coordinated with these developmental patterns, ensuring that this compound accumulation occurs when and where it is most needed for optimal plant fitness.

The this compound branch pathway exhibits remarkable metabolic plasticity, maintaining connections with other segments of phenylpropanoid metabolism. This interconnectedness is particularly evident in mutants defective in core phenylpropanoid enzymes, where flux through the sinapate ester pathway can be dramatically altered. For example, in ccr1 mutants deficient in cinnamoyl-CoA reductase (a key enzyme in monolignol biosynthesis), significant redirection of phenylpropanoid flux occurs, resulting in the accumulation of not only this compound but also feruloyl malate, a normally minor metabolite. [7] This metabolic flexibility demonstrates that the enzymes of the sinapate ester pathway can accept alternative substrates when their usual precursors accumulate abnormally, highlighting the inherent robustness and adaptability of plant secondary metabolic networks.

Genetic Mutants and Metabolic Consequences

Key Mutants Affecting this compound Accumulation

The identification and characterization of Arabidopsis mutants with altered this compound accumulation have been instrumental in elucidating the biosynthetic pathway and its regulation. These mutants can be broadly categorized based on the specific step of the pathway that is disrupted and the resulting metabolic consequences. The pioneering work in this area identified the sin1 mutant (later shown to be defective in the F5H gene encoding ferulate 5-hydroxylase), which blocks the conversion of ferulate to 5-hydroxyferulate, thereby preventing the synthesis of sinapic acid and its derivatives including this compound. [3] [4] This mutation not only eliminates sinapate ester accumulation but also alters lignin composition, as the lignin in sin1 mutants lacks the sinapic acid-derived components typical of wild-type plants. [3]

Another critically important mutant is sng1 (sinapoylglucose accumulator), which lacks sinapoylglucose:malate sinapoyltransferase activity. [6] Unlike sin1 mutants that are blocked earlier in the pathway, sng1 mutants accumulate sinapoylglucose but cannot convert it to this compound. The existence of this mutant provided definitive evidence for the two-step process of this compound biosynthesis involving a glucose ester intermediate. More recent mutant screens have identified additional loci affecting this compound accumulation, including several REF (Reduced Epidermal Fluorescence) genes and BRT1 (Bright Trichomes 1), which influence both sinapate ester content and the cell-type specificity of their distribution. [8]

Quantitative Metabolic Profiles of Key Mutants

Table 1: Comparative metabolic profiles of Arabidopsis mutants defective in this compound biosynthesis

| Mutant/Genotype | Gene Affected | This compound Level | Accumulated Intermediate(s) | Lignin Impact | UV Fluorescence Phenotype |

|---|---|---|---|---|---|

| sin1/f5h | Ferulate 5-hydroxylase | Undetectable [3] | Ferulate derivatives [3] | Lacks sinapyl lignin [3] | Strong red fluorescence [3] [4] |

| sng1 | Sinapoylglucose:malate sinapoyltransferase | Undetectable [6] | Sinapoylglucose [6] | Not reported | Red fluorescence [6] |

| ref series (ref1-ref4) | Various phenylpropanoid enzymes | 15-40% of wild-type [8] | Varies by locus | Not characterized | Reduced blue-green fluorescence [8] |

| ccr1 | Cinnamoyl-CoA reductase | 25-33% of wild-type [7] | Feruloyl malate, wall-bound ferulate [7] | 25-35% reduction, altered structure [7] | Moderate red fluorescence |

| brt1 | Unknown | Moderate reduction [8] | Hyperfluorescent trichomes [8] | Not characterized | Bright trichomes on reduced fluorescence background [8] |

The quantitative differences in this compound accumulation across these mutants reflect their positions in the metabolic network and the specific biochemical functions of the affected genes. The most severe reductions occur in mutants blocked early in the dedicated sinapate ester pathway (sin1/f5h) or in the final step of this compound synthesis (sng1), while more moderate reductions are observed in mutants affecting general phenylpropanoid flux (ccr1, ref mutants). These metabolic profiles provide valuable insights into the flow of carbon through the phenylpropanoid network and the points at which metabolic channeling or branch-specific regulation may occur.

Regulatory Interactions and Homeostatic Control

Beyond the core biosynthetic enzymes, this compound accumulation is influenced by various regulatory mechanisms that maintain phenylpropanoid homeostasis. Glycosylation represents a particularly important modification that affects the solubility, stability, and subcellular compartmentalization of phenylpropanoid pathway intermediates. [9] UDP-glycosyltransferases (UGTs) convert various hydroxycinnamic acids and related compounds to their corresponding glycosides, potentially creating storage forms that can be mobilized as needed. This glycosylation capacity contributes to the remarkable plasticity of phenylpropanoid metabolism observed in various mutants, where alternative metabolites are produced when the primary pathway is disrupted.

The regulation of this compound biosynthesis is also integrated with broader physiological programs through transcription factors that coordinate the expression of phenylpropanoid pathway genes. MYB and NAC transcription factors have been identified as key regulators that modulate pathway flux in response to developmental cues and environmental signals. [9] This regulatory integration ensures that this compound accumulation is appropriately timed with leaf expansion and coordinated with the production of other phenylpropanoids that may serve complementary protective functions, such as flavonoids and other UV-absorbing compounds. The existence of this sophisticated control network highlights the physiological importance of this compound and related phenylpropanoids in plant environmental adaptation.

Experimental Methodologies and Protocols

Mutant Screening Approaches

The identification of Arabidopsis mutants with altered this compound accumulation has relied heavily on UV fluorescence-based screening, a powerful non-destructive method that takes advantage of the natural fluorescent properties of this compound and chlorophyll. [3] [8] [4] Under ultraviolet illumination (typically in the range of 365 nm), wild-type Arabidopsis plants exhibit a characteristic blue-green fluorescence due to the presence of this compound in the epidermal layers. In contrast, mutants deficient in this compound accumulation display a distinctive red fluorescence resulting from unmasked chlorophyll fluorescence. This straightforward visual assay has enabled the rapid screening of thousands of mutagenized plants and the identification of numerous loci involved in phenylpropanoid metabolism.

The standard protocol for UV fluorescence screening involves growing Arabidopsis plants under standard conditions until the cotyledons are fully expanded (approximately 7-10 days after germination). Seedlings are then examined under long-wave UV light in a dark room or using a handheld UV lamp. Putative mutants showing red fluorescence are transferred to soil for further characterization. Secondary screening typically involves thin-layer chromatography (TLC) of methanolic leaf extracts to confirm the altered sinapate ester profile. [3] [6] For TLC analysis, leaf tissue is homogenized in methanol, centrifuged to remove debris, and the extracts are spotted onto silica gel TLC plates. Chromatograms are developed using appropriate solvent systems (e.g., chloroform:acetic acid:water, 50:45:5) and visualized under UV light to detect the characteristic fluorescent patterns of this compound and potential accumulated intermediates.

Metabolic Analysis Techniques

Comprehensive analysis of this compound and related phenylpropanoids requires more sophisticated analytical approaches. High-performance liquid chromatography (HPLC) coupled with UV or photodiode array detection provides reliable quantification of sinapate esters and potential pathway intermediates. [6] [7] Reverse-phase C18 columns with gradient elution using water-acetonitrile or water-methanol mixtures containing acid modifiers (e.g., 0.1% formic acid) typically yield excellent separation of phenylpropanoid compounds. This compound can be identified by its characteristic retention time and UV spectrum, with quantification based on comparison with authentic standards when available.

For more comprehensive metabolic profiling, liquid chromatography-mass spectrometry (LC-MS) offers superior sensitivity and compound identification capability. [7] Electrospray ionization in negative mode is particularly well-suited for the detection of this compound and related phenolic compounds. The combination of retention time, exact mass measurement, and fragmentation pattern allows for definitive identification of this compound and discrimination from structurally similar compounds. When coupled with stable isotope labeling, LC-MS can also be used to track metabolic flux through the phenylpropanoid pathway, providing insights into pathway dynamics under different genetic or environmental conditions.

Enzyme Activity Assays

Determining the enzymatic activities associated with this compound biosynthesis is essential for characterizing the biochemical functions of genes identified through mutant analysis. The key enzyme in the dedicated sinapate ester pathway, sinapoylglucose:malate sinapoyltransferase (SMT), can be assayed using a radiometric method or by HPLC-based detection of the reaction product. [6] For the standard assay, enzyme extracts are incubated with sinapoylglucose and malate in an appropriate buffer, and the formation of this compound is quantified. The radiometric version of this assay uses [^14C]-malate as a substrate, followed by separation of the reaction products using TLC or HPLC and detection of radiolabeled this compound.

The earlier enzymes in the general phenylpropanoid pathway that provide precursors for this compound biosynthesis, including ferulate 5-hydroxylase (F5H), can be assayed using microsomal preparations and radiolabeled or unlabeled substrates. [3] F5H activity is typically measured by incubating microsomal fractions with ferulic acid and NADPH, followed by extraction and analysis of the reaction products (5-hydroxyferulic acid and subsequent derivatives) using HPLC or GC-MS. These enzyme assays have been crucial for pinpointing the biochemical defects in identified mutants and for verifying the functions of candidate genes through heterologous expression and in vitro characterization of the encoded proteins.

Pathway Plasticity and Engineering Applications

Metabolic Flexibility in Response to Genetic Perturbation

The phenylpropanoid pathway exhibits remarkable metabolic plasticity, with this compound biosynthesis representing an excellent example of how plants can maintain metabolic homeostasis despite genetic perturbations. This flexibility is particularly evident in mutants defective in core phenylpropanoid enzymes, where unexpected metabolic rerouting often occurs. In ccr1 mutants, which are deficient in a key enzyme of monolignol biosynthesis, the substantial reduction in lignin synthesis is accompanied by a dramatic redirection of carbon flux toward soluble phenylpropanoids, including not only this compound but also normally minor metabolites such as feruloyl malate. [7] This metabolic shift demonstrates that the enzymes of the sinapate ester pathway can accept alternative substrates when their preferred precursors become limiting, highlighting the inherent promiscuity of many plant secondary metabolic enzymes.

The concept of metabolic channeling further contributes to pathway plasticity, with evidence suggesting that different isoforms of phenylpropanoid enzymes may be organized into distinct metabolic complexes dedicated to specific end products. [2] This organization could explain how the pathway efficiently directs carbon flux toward this compound in photosynthetic tissues while simultaneously supporting lignin biosynthesis in developing vascular elements. When specific pathway steps are disrupted, these channeling arrangements may break down, allowing normally sequestered intermediates to become accessible to enzymes from which they are typically separated. This breakdown of normal compartmentalization provides another mechanism for the metabolic flexibility observed in phenylpropanoid pathway mutants.

Biotechnological Applications and Metabolic Engineering

The knowledge gained from studying this compound biosynthesis and regulation has significant implications for metabolic engineering efforts aimed at modifying plant composition for improved agronomic performance or enhanced industrial utility. One promising approach involves redirecting phenylpropanoid flux away from antinutritive compounds and toward valuable products. For example, expression of a bacterial phenolic acid decarboxylase in Camelina sativa seeds successfully diverted carbon from sinapine (an antinutritive compound in animal feed) to 4-vinyl phenol derivatives, reducing sinapine content by approximately 95% without affecting seed yield. [10] This dramatic metabolic reprogramming demonstrates the potential for engineering phenylpropanoid flux in commercially important species.

Similar strategies could be applied to enhance the production of this compound or related compounds in plants where improved UV tolerance is desirable. Alternatively, reducing this compound accumulation might be beneficial in certain contexts, such as increasing the transparency of leaf tissues for more efficient light capture in dense canopies. The mutants and genes identified in Arabidopsis provide valuable tools and targets for these engineering efforts across a range of species. Additionally, understanding the regulation of this compound biosynthesis may inform strategies for optimizing the production of other valuable phenylpropanoids, including medicinally important compounds, flavor and fragrance molecules, and renewable chemical feedstocks.

Table 2: Experimental approaches for studying this compound biosynthesis and function

| Method Category | Specific Techniques | Key Applications | Technical Considerations |

|---|---|---|---|

| Genetic Screening | UV fluorescence visualization [3] [8], TLC profiling [3] [6] | Identification of mutants with altered sinapate ester accumulation | Requires standardized growth conditions and appropriate controls for comparative analysis |

| Metabolic Analysis | HPLC-UV/PDA [6] [7], LC-MS [7], GC-MS [7] | Quantification of this compound and related metabolites, identification of novel intermediates | Method validation with authentic standards essential for accurate quantification |

| Enzyme Characterization | Radiometric assays [6], spectrophotometric methods, heterologous expression | Determination of kinetic parameters, substrate specificity, and biochemical function | Enzyme stability and appropriate cofactors must be considered in assay design |

| Pathway Tracing | Stable isotope labeling [3], radiotracer feeding [3] | Analysis of metabolic flux, identification of in vivo substrates | Careful timing and precursor pool size important for accurate interpretation |

| Genetic Engineering | Gene overexpression, RNAi knockdown, CRISPR-Cas9 mutagenesis | Functional validation of candidate genes, metabolic engineering applications | Consideration of genetic redundancy and potential compensatory mechanisms |

Conclusion and Future Perspectives

The study of this compound biosynthesis within the broader context of phenylpropanoid metabolism has provided profound insights into the organization, regulation, and plasticity of plant secondary metabolic pathways. From a fundamental perspective, research on this compound has illuminated the sophisticated mechanisms that plants employ to allocate carbon among competing metabolic branches, ensuring the production of defense compounds like this compound without compromising the synthesis of essential structural polymers such as lignin. The genetic and biochemical tools developed through this research continue to empower scientists to dissect the complex networks that control plant metabolism and their integration with developmental programs and environmental responses.

References

- 1. Review Article Phenylpropanoid Biosynthesis [sciencedirect.com]

- 2. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Arabidopsis mutant defective in the general phenylpropanoid ... [pubmed.ncbi.nlm.nih.gov]

- 4. An Arabidopsis mutant defective in the general phenylpropanoid ... [sigmaaldrich.cn]

- 5. Behind the Scenes: The Impact of Bioactive ... [frontiersin.org]

- 6. Sinapic acid ester metabolism in wild type and a ... [pubmed.ncbi.nlm.nih.gov]

- 7. Redirection of the phenylpropanoid to feruloyl pathway in... malate [link.springer.com]

- 8. Mutations that reduce sinapoylmalate accumulation in ... [pmc.ncbi.nlm.nih.gov]

- 9. Glycosylation Is a Major Regulator of Phenylpropanoid ... [pmc.ncbi.nlm.nih.gov]

- 10. Diverting phenylpropanoid pathway flux from sinapine to ... [sciencedirect.com]

Sinapoyl Malate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Chemical Identity and Fundamental Properties

Sinapoyl malate (SM) is a specialized plant metabolite belonging to the phenylpropanoid class, specifically a hydroxycinnamic acid ester. Its systematic IUPAC name is (2S)-2-{[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoyl]oxy}succinic acid, reflecting its precise stereochemical configuration [1]. The molecule features a sinapic acid moiety esterified with malic acid, creating a conjugated system responsible for its ultraviolet (UV) absorption characteristics.

The compound's molecular formula is C₁₅H₁₆O₉, with an average molecular mass of 340.284 g/mol and a monoisotopic mass of 340.079432 g/mol [1]. SM contains one defined stereocenter and exhibits double-bond stereochemistry, naturally occurring predominantly in the trans-isomeric form [2]. This configuration is crucial for its biological function and photophysical behavior, as the trans-cis photoisomerization represents a key mechanism for dissipating absorbed UV energy as heat [3] [2].

Table 1: Fundamental Chemical Properties of this compound

| Property | Specification |

|---|---|

| Molecular Formula | C₁₅H₁₆O₉ |

| Molecular Weight | 340.284 g/mol |

| Monoisotopic Mass | 340.079432 g/mol |

| Stereocenters | 1 defined stereocenter |

| Double-Bond Geometry | Predominantly trans (E) configuration |

| Chemical Class | Phenylpropanoid / Hydroxycinnamic acid ester |

| Natural Source | Brassicaceae family plants (Arabidopsis thaliana, Garden cress) |

Biological Role and Commercial Applications

Natural Photoprotective Function in Plants

This compound serves as a natural photoprotectant accumulated in the epidermal layers of leaves in Brassicaceous plants, including Arabidopsis thaliana (thale cress) and Lepidium sativum (garden cress) [3] [2]. Its spatial distribution enables it to absorb harmful UV radiation before it can damage underlying photosynthetic tissues, thereby functioning as a natural sunscreen. The molecule demonstrates particularly efficient internal conversion to the ground electronic state, primarily driven by facile excited-state trans-cis isomerization, making it an exceptionally effective UV filter evolved through natural selection [3].

Research has confirmed that SM possesses a broad UV absorption profile covering the UVB region (280-315 nm) and extending into the UVA region (315-400 nm), with an absorption maximum (λmax) at approximately 324 nm in aqueous solutions [2]. This broad-spectrum coverage is particularly valuable for photoprotection applications, as it addresses a wavelength range where efficient UV filters are scarce in commercial formulations.

Commercial Applications and Development

The growing concerns about synthetic UV filters' potential endocrine-disrupting effects, allergenicity, and environmental toxicity (particularly to coral reefs) have driven interest in SM as a biosourced alternative [4]. The SINAPUV project (ANR-17-CE07-0046) specifically addressed this need by developing an integrated process for producing SM analogs from renewable biomass, aiming to replace criticized petrochemical-based UV filters in cosmetic formulations [4].

This project employed a multidisciplinary approach combining synthetic biology, fermentation process engineering, green chemistry, and toxicity assessment to create over 150 SM analogs with tuned hydrophilic-lipophilic balance (HLB) and improved properties for cosmetic applications [4]. Several candidates identified through this initiative are undergoing final testing before potential commercialization, demonstrating the translational potential of this natural photoprotectant [4].

One commercial implementation already exists in Detoxophane nc, a skincare product containing garden cress sprout extract rich in SM, developed by Mibelle Group Biochemistry [2]. Studies have confirmed that the photoprotection properties of SM in this formulated product remain uncompromised by the surrounding environment, suggesting its utility as a UV filter booster in skincare products [2].

Biological Activities and Potential Therapeutic Applications

While primarily investigated for its photoprotective properties, emerging research indicates several potentially valuable bioactivities of this compound and its derivatives:

Antiviral Activity

A significant finding from computational docking studies suggests that this compound exhibits potential antiviral properties against dengue virus (DENV) [5]. Research indicates that this compound demonstrates a docking score of -6.7 kcal/mol for the DENV-2 NS2B/NS3 protein, suggesting favorable binding interactions that might inhibit viral replication [5]. The PASS server analysis further indicated that this compound possesses a probability active (Pa) value >0.700 for various enzymatic activities, supporting its potential as a broad-spectrum antiviral agent [5]. These in silico findings, while preliminary, highlight the need for experimental validation through in vitro and in vivo studies.

Anti-inflammatory potential

Although direct evidence for this compound specifically is limited, related sinapic acid derivatives and phenylpropanoid-enriched extracts have demonstrated notable anti-inflammatory effects in biological systems [6]. For instance, a phenylpropanoid-rich broccoli sprout extract demonstrated significant reduction of inflammatory markers in both rabbit disc injury models and mouse pain behavior studies [6]. Given the structural similarities, this compound may contribute to such effects, though further targeted research is needed to isolate and confirm its specific anti-inflammatory mechanisms.

Table 2: Documented and Potential Bioactivities of this compound

| Bioactivity | Evidence Level | Key Findings | Potential Mechanisms |

|---|---|---|---|

| Photoprotection | Experimental confirmation | Broad UV absorption (λmax = 324 nm); Efficient trans-cis photoisomerization; 18% absorbance reduction at PSS after 120min irradiation [3] [2] | Ultrafast internal conversion (→ heat dissipation); High photostability |

| Antiviral | In silico prediction | Docking score: -6.7 kcal/mol for DENV-2 NS2B/NS3 protein [5] | Potential protease inhibition; Pa value >0.700 for enzymatic activities |

| Anti-inflammatory | Structural analogy | Related phenylpropanoids reduce IL-8 and pain behavior [6] | Possible cytokine modulation; Structural similarity to active phenylpropanoids |

Analytical Methods and Characterization

Extraction and Separation Protocols

Sample preparation for this compound analysis typically involves extraction with aqueous organic solvents. For garden cress sprout extract, the plant material is processed using polar solubilizers often followed by liposome encapsulation to enhance delivery in cosmetic formulations [2]. For analytical purposes, SM can be dissolved in methanol-water mixtures (typically 80/20 v/v%) when inadequate water solubility is observed [3].

The chromatographic separation of SM is optimally achieved using reversed-phase ultra-high performance liquid chromatography (UHPLC). A validated method utilizes a Waters Acquity UPLC HSS T3 reversed-phase C18 column (2.1 × 150 mm, 1.8 μm particles, 100 Å pore size) maintained at 40°C [3]. The mobile phase typically consists of:

- Solvent A: 0.1% formic acid in water

- Solvent B: 0.1% formic acid in methanol

The elution program employs a linear gradient from 95% A/5% B to 5% A/95% B over 15 minutes, maintained for an additional 5 minutes before re-equilibration, with a constant flow rate of 0.4 mL/min [3]. Under these conditions, SM elutes at approximately 15.9 minutes, allowing effective separation from potential interferents [2].

Detection and Identification Methods

Mass spectrometric detection of SM can be achieved using various ionization approaches. The compound produces several identifiable adducts in positive ion mode, including:

- Protonated molecule [C₁₅H₁₆O₉+H]⁺ at m/z 341.0867

- Ammonium adduct [C₁₅H₁₆O₉+NH₄]⁺ at m/z 358.1133

- Sodiated adduct [C₁₅H₁₆O₉+Na]⁺ at m/z 363.0687 [2]

For definitive structural characterization, researchers have successfully employed Infrared Ion Spectroscopy (IRIS) coupled with LC-MS [3]. This technique enables recording vibrational spectra of mass-selected ions, providing unique molecular fingerprints that differentiate isomeric structures without requiring physical standards. The IRIS implementation on a quadrupole ion trap (QIT) platform using a free-electron laser (FELIX) as a tunable IR source has proven particularly effective for identifying SM and its photodegradation products [3].

Figure 1: Analytical workflow for this compound characterization, from extraction to degradation study

Stability and Degradation Profile

Understanding the photostability of this compound is crucial for its application in photoprotective formulations. Studies investigating SM under simulated solar irradiation conditions have identified several key degradation pathways and products:

Photodegradation Pathways

The primary photodegradation mechanism involves trans-to-cis isomerization, which is actually a reversible process that contributes to SM's photoprotective function by efficiently dissipating UV energy as heat [3] [2]. This process reaches a photostationary state with approximately 10% conversion of trans-SM to cis-SM after two hours of irradiation [2].

Beyond this reversible isomerization, more permanent degradation occurs through ester cleavage and esterification reactions [3]. The ester cleavage leads to the formation of sinapic acid and malic acid, while secondary reactions between these cleavage products or with intact SM molecules can generate various dimeric and rearranged compounds.

Identification of Degradation Products

Using advanced analytical techniques including LC-MS coupled with IRIS, researchers have comprehensively characterized SM's major degradation products [3]. The combination of chromatographic retention time, accurate mass measurement, and infrared vibrational spectroscopy enables definitive structural identification without requiring synthetic standards for every potential photoproduct.

Preliminary in silico toxicity assessment using the VEGAHUB platform suggests no significant human or environmental safety concerns for the identified degradation products [3]. This favorable toxicity profile enhances SM's attractiveness as a potential cosmetic ingredient and differentiates it from current synthetic UV filters with documented toxicity issues.

Table 3: Experimental Conditions for Stability Assessment of this compound

| Parameter | Specification | Experimental Conditions |

|---|---|---|

| Irradiation Source | Solar simulator | ABET Technologies Sun 2000; Air Mass 1.5 Global (AM1.5G) conditions |

| Irradiation Duration | 7 hours | Represents clear sky solar irradiation at noon in Southern Europe [3] |

| Sample Concentration | 10 mM | In MeOH/water (80/20; v/v%) |

| Temperature Control | 18.5°C | Prevents condensation in cuvette |

| Analytical Monitoring | LC-MS with IRIS identification | Enables structural characterization of degradation products |

Figure 2: Photodegradation pathways of this compound under UV irradiation

Conclusion and Research Perspectives

This compound represents a promising natural photoprotective agent with well-characterized photophysical properties and a favorable preliminary safety profile. Its efficient UV energy dissipation mechanism, broad-spectrum absorption, and biosourced origin address several limitations of current synthetic UV filters. The compound's potential extension into therapeutic applications, particularly as an antiviral agent, warrants further investigation through rigorous in vitro and in vivo studies.

For drug development professionals, key research priorities should include:

- Comprehensive in vivo toxicity and pharmacokinetic studies to establish safety profiles

- Mechanistic investigation of potential antiviral and anti-inflammatory activities

- Structure-activity relationship studies to optimize both photoprotective and potential therapeutic properties

- Development of efficient synthetic biology approaches for sustainable production

References

- 1. This compound | C15H16O9 [chemspider.com]

- 2. Unravelling the Photoprotection Properties of Garden ... [mdpi.com]

- 3. Characterization of Solar Radiation-Induced Degradation ... [pmc.ncbi.nlm.nih.gov]

- 4. non-toxic and biobased anti-UV compounds for cosmetics ... [anr.fr]

- 5. Inhibitory effect of Sinapic acid derivatives targeting ... [sciencedirect.com]

- 6. Phenylpropanoid-enriched broccoli seedling extract can ... [pmc.ncbi.nlm.nih.gov]

Core Biological Functions of Sinapoyl Malate

References

- 1. Conservation of ultrafast photoprotective mechanisms with ... [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Ferulate-5-Hydroxylase Expression in ... [pmc.ncbi.nlm.nih.gov]

- 3. a medicinal plant native to karst mountainous regions [frontiersin.org]

- 4. Activities of Arabidopsis sinapoylglucose:malate ... [sciencedirect.com]

- 5. AI-integrated metabolomics maps functional divergence of ... [link.springer.com]

- 6. non-toxic and biobased anti-UV compounds for cosmetics ... [anr.fr]

- 7. Diverting phenylpropanoid pathway flux from sinapine to ... [pmc.ncbi.nlm.nih.gov]

Photoprotective Mechanism of Sinapoyl Malate

The primary mechanism by which sinapoyl malate dissipates potentially harmful ultraviolet (UV) radiation is summarized in the diagram below. This process begins with the absorption of a UV photon and culminates in the formation of a stable, long-lived photoproduct.

Figure: The ultrafast photodeactivation pathway of this compound involves trans-cis isomerization via a conical intersection, efficiently converting UV energy into harmless heat.

This mechanism is highly robust and remains effective even when the this compound structure is modified with larger alkane chains or placed in different solvent environments [1] [2]. This conservation suggests the molecule is an excellent candidate for designing new photoprotective materials with improved properties [1].

Experimental Data and Quantitative Dynamics

Ultrafast transient electronic absorption spectroscopy (TEAS) is the key technique for probing these rapid processes. This method uses a "pump" pulse to excite the molecule and a delayed "probe" pulse to track the ensuing changes in energy states.

The table below compiles the excited-state lifetimes for this compound and its derivatives, as determined by global fitting of TEAS data. These lifetimes (τ) correspond to the dynamical processes outlined in the mechanism above [1].

Table 1: Excited-State Lifetimes of this compound and Derivatives

| Molecule | Solvent | τ₂ (ps) Motion on PES | τ₃ (ps) Internal Conversion via CI |

|---|---|---|---|

| This compound (SM) | Dioxane | 1.62 ± 0.15 | 22.4 ± 1.9 |

| Methanol | 4.81 ± 0.77 | 33.5 ± 1.7 | |

| Sinapoyl L-Dimethyl Malate (SdiMM) | Dioxane | 2.23 ± 0.07 | 27.6 ± 0.8 |

| Methanol | 5.38 ± 0.16 | 33.6 ± 1.0 | |

| Sinapoyl L-Diethyl Malate (SdiEM) | Dioxane | 1.75 ± 0.05 | 26.1 ± 0.8 |

| Methanol | 5.77 ± 0.17 | 33.7 ± 1.0 | |

| Sinapoyl L-Di-t-Butyl Malate (SdiTBM) | Dioxane | 1.23 ± 0.04 | 22.1 ± 0.7 |

| Methanol | 4.37 ± 0.14 | 36.3 ± 1.1 |

Key observations from the data:

- Mechanistic Conservation: The presence of two key lifetimes (

τ₂andτ₃) across all molecules confirms a conserved deactivation pathway [1]. - Solvent Dependence: The processes are consistently slower in methanol than in dioxane, indicating solvent interaction plays a role in the dynamics [1].

- Steric Hindrance Insignificance: Even the bulky t-butyl derivative (SdiTBM) exhibits the same ultrafast photoprotection, demonstrating the robustness of the mechanism against steric effects [1].

Key Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is an overview of the core methodologies used in these studies.

Table 2: Summary of Key Experimental Methods

| Method | Key Purpose | Typical Implementation in SM Studies |

|---|---|---|

| Transient Electronic Absorption Spectroscopy (TEAS) | To track ultrafast photophysical dynamics after UV excitation. | Pump pulse at ~330 nm; probe with broadband white-light continuum; detect ESA, GSB, and SE signals [1] [2]. |

| Global Fitting & Target Analysis | To extract lifetimes and identify decay-associated spectra from complex TEA data. | Sequential model used to obtain evolution-associated difference spectra (EADS) and time constants (τ) [1]. |

| Ultra-High Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS) | To identify the UV-absorbing compound in a complex natural extract. | Compare retention time and high-resolution mass spectra of sample compounds against synthetic standards [2]. |

| Steady-State Irradiation & NMR Analysis | To confirm photoisomerization and quantify photostability. | Irradiate sample at its λmax; use ¹H-NMR coupling constants to identify trans/cis isomers and calculate quantum yield [2]. |

Research Implications and Future Directions

The study of this compound bridges fundamental photophysics and practical application, providing a blueprint for "nature-inspired" sunscreen design.

- Rational Molecular Design: The finding that the photoprotective mechanism is conserved in derivatives like SdiTBM suggests that chemists can augment the core sinapate structure to improve desired properties—such as solubility, compatibility with other sunscreen ingredients, or absorption profile—without sacrificing the fundamental photostability [1].

- Efficacy in Formulations: Research has shown that the photodynamics of this compound within a commercial skincare formulation (Detoxophane nc, which contains garden cress sprout extract) are nearly identical to those of the pure compound [2]. This is a critical finding, proving that the molecule's function is not compromised in complex, real-world environments.

- Addressing Regulatory Trends: As regulatory bodies like the EU increasingly restrict certain synthetic UV filters [3] [4], research into safe, effective, and photostable alternatives is paramount. This compound, with its plant-based origin and well-understood benign mechanism, represents a promising candidate for future development.

References

Comprehensive Technical Guide: Sinapate Esters in Brassica Plants - Biochemistry, Analysis, and Applications

Executive Summary